2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
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Overview
Description
2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is an organic compound belonging to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves the reaction of a thiophene derivative with a pyrimidine precursor. One common method involves the use of phosphoryl chloride as a catalyst, which facilitates the cyclization of the intermediate compounds . The reaction is usually carried out at elevated temperatures (around 90°C) to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidines .
Scientific Research Applications
2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with activity against various cancer cell lines.
Materials Science: It is used in the development of novel materials with unique electronic properties.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-thione
- 2,4-Dichloro-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine
- N-(phenyl or 4-substituted phenyl)-2-(8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamides
Uniqueness
2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is unique due to its specific structural features, which confer distinct electronic properties and biological activities.
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c13-9(16)5-17-11-10-7-3-1-2-4-8(7)18-12(10)15-6-14-11/h6H,1-5H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUQTZHJMVBAIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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